molecular formula C6H8ClN3 B565801 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine CAS No. 944903-19-9

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine

Cat. No.: B565801
CAS No.: 944903-19-9
M. Wt: 157.601
InChI Key: NVXLXHBGNKBBDW-UHFFFAOYSA-N
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Description

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry. This compound features a pyrimidine ring substituted with a chlorine atom at the 5-position and a methylmethanamine group at the 2-position.

Scientific Research Applications

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: Utilized in the development of chemical probes for studying biological pathways.

    Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

Target of Action

The primary target of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is the G-protein-coupled receptor 119 (GPR119). This receptor is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .

Mode of Action

This compound, as a GPR119 agonist, stimulates glucose-dependent insulin release by direct action in the pancreas and promotes secretion of the incretin GLP-1 by action in the gastrointestinal tract . This dual mechanism of action has generated significant interest in the discovery of small molecule GPR119 agonists as a potential new treatment for type 2 diabetes .

Biochemical Pathways

The compound’s action on GPR119 affects two key biochemical pathways. First, it stimulates the release of insulin from pancreatic β-cells, which helps to regulate blood glucose levels. Second, it promotes the secretion of the incretin GLP-1 in the gastrointestinal tract. GLP-1 is a hormone that stimulates insulin secretion and inhibits glucagon secretion, slowing gastric emptying and promoting satiety .

Pharmacokinetics

It is known that the compound’s efficacy in both acute and chronic in vivo rodent models of diabetes has been demonstrated

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of insulin release and the promotion of GLP-1 secretion. These actions help to regulate blood glucose levels, making the compound a potential treatment for type 2 diabetes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine typically involves the following steps:

    Chlorination of Pyrimidine: The starting material, pyrimidine, is chlorinated at the 5-position using a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions.

    N-Methylation: The chlorinated pyrimidine is then subjected to N-methylation using methylamine or a methylating agent like methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol (EtOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyrimidin-2-YL)piperidin-4-ylamine: A similar compound with a piperidine ring instead of a methylmethanamine group.

    1-(5-Chloropyrimidin-2-YL)-N-cyclopropylpiperidin-4-amine: Another derivative with a cyclopropyl group.

Uniqueness

1-(5-Chloropyrimidin-2-YL)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylmethanamine group at the 2-position of the pyrimidine ring differentiates it from other similar compounds and influences its reactivity and interaction with molecular targets.

Properties

IUPAC Name

1-(5-chloropyrimidin-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXLXHBGNKBBDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901271538
Record name 5-Chloro-N-methyl-2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944903-19-9
Record name 5-Chloro-N-methyl-2-pyrimidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944903-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-methyl-2-pyrimidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901271538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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